Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate is a complex organic compound that features a combination of functional groups, including an ester, a hydrazine, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-chloro-4-fluoroaniline, which is then reacted with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-(3-chlorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate
- Ethyl 3-(2-(4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate
- Ethyl 3-(2-(3-chloro-4-methylphenylcarbamoyl)hydrazinyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 3-[2-[(3-chloro-4-fluorophenyl)carbamoyl]hydrazinyl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN3O4/c1-2-21-11(19)6-10(18)16-17-12(20)15-7-3-4-9(14)8(13)5-7/h3-5H,2,6H2,1H3,(H,16,18)(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAQXPVLSTZTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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